5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The reaction mixture is refluxed in anhydrous ethanol for several hours and then poured into ice-cold water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso groups to amino groups.
Substitution: The amino and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,4-dihydroxypyrimidine
- 5-Aminouracil
- 6-Amino-2-methyl-5-nitrosopyrimidinone
Comparison
5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C4H4N4O3 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-amino-6-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-1-2(8-11)6-4(10)7-3(1)9/h5H2,(H2,6,7,9,10) |
InChI Key |
OIZYDOJMEDKKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N=O)N |
Origin of Product |
United States |
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